(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride
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Overview
Description
(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is a compound that features a pyrazole ring attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the formation of the pyrazole ring followed by its attachment to the amino acid backbone. One common method for synthesizing pyrazoles is through the cycloaddition of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The reaction conditions often involve mild temperatures and the use of catalysts such as copper or ruthenium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazolines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride: Similar structure but with an imidazole ring instead of a pyrazole ring.
(2S)-2-amino-3-(1H-triazol-1-yl)propanoic acid hydrochloride: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The pyrazole ring’s ability to participate in various chemical reactions and its potential bioactivity make this compound particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C6H10ClN3O2 |
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Molecular Weight |
191.61 g/mol |
IUPAC Name |
(2S)-2-amino-3-pyrazol-1-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)4-9-3-1-2-8-9;/h1-3,5H,4,7H2,(H,10,11);1H/t5-;/m0./s1 |
InChI Key |
JODWELBJVJRPDV-JEDNCBNOSA-N |
Isomeric SMILES |
C1=CN(N=C1)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CN(N=C1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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